Foreword: The Strategic Importance of the Pyridinium Scaffold
Foreword: The Strategic Importance of the Pyridinium Scaffold
An In-depth Technical Guide to Pyridin-4-ylmethanol Hydrobromide (CAS 65737-59-9)
To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a chemical building block is a decision that dictates the trajectory of a research program. Pyridin-4-ylmethanol hydrobromide, while seemingly a simple molecule, represents a strategic entry point into a vast chemical space rich with therapeutic and material science potential. The pyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears with remarkable frequency in approved drugs. Its ability to act as a hydrogen bond acceptor, a bioisostere for other aromatic systems, and a tunable electronic component makes it an invaluable asset.
This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality—to explain why this molecule is a cornerstone for innovation. We will explore not just how to use it, but why the described protocols are designed as they are, and what mechanistic implications arise from its structure. This document is structured to be a self-validating system, where the synthesis, characterization, and application are logically interconnected, providing you with the authoritative grounding necessary to confidently incorporate this versatile reagent into your work.
Physicochemical and Spectroscopic Profile
Pyridin-4-ylmethanol hydrobromide is the salt formed between the basic pyridine nitrogen of 4-pyridinemethanol and hydrobromic acid. This conversion to a salt form is a common and critical strategy in drug development to enhance aqueous solubility and improve handling characteristics of a parent molecule.
Core Properties
The physical properties of the free base, 4-pyridinemethanol, are well-documented. While specific experimental data for the hydrobromide salt is less prevalent in literature, we can make expert predictions based on the established behavior of amine salts.
| Property | 4-Pyridinemethanol (Free Base)[1][2][3] | Pyridin-4-ylmethanol Hydrobromide (Salt) | Rationale for Prediction |
| CAS Number | 586-95-8 | 65737-59-9 | - |
| Molecular Formula | C₆H₇NO | C₆H₈BrNO | Addition of HBr |
| Molecular Weight | 109.13 g/mol | 190.04 g/mol | Addition of HBr (80.91 g/mol ) |
| Appearance | White to pale yellow solid | Expected to be a white to off-white crystalline solid | Salt formation typically yields crystalline solids. |
| Melting Point | 52-56 °C | Predicted: >150 °C (significantly higher than free base) | Ionic compounds have strong intermolecular forces, requiring more energy to melt. |
| Boiling Point | 107-110 °C at 1 mmHg | Decomposes at high temperatures | Salts are non-volatile and tend to decompose before boiling. |
| Solubility | Soluble in water (1.00E+06 mg/L at 20 °C) and polar organic solvents | Predicted: Highly soluble in water, soluble in methanol/ethanol, poorly soluble in nonpolar solvents | The ionic pyridinium bromide moiety dramatically increases polarity and aqueous solubility. |
Spectroscopic Signature Analysis
Spectroscopy provides the definitive structural confirmation. The key transformation to observe is the effect of protonating the pyridine nitrogen.
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¹H NMR Spectroscopy: The protonation of the nitrogen atom is the most significant event. This deshields the adjacent protons on the aromatic ring.
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Free Base (Predicted in CDCl₃): The protons on the pyridine ring would appear as two distinct signals. The protons at the 2 and 6 positions (adjacent to N) would be the most downfield (e.g., ~8.5 ppm), while the protons at the 3 and 5 positions would be further upfield (e.g., ~7.3 ppm). The methylene protons (-CH₂-) would appear as a singlet around 4.7 ppm.
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Hydrobromide Salt (Predicted in D₂O or DMSO-d₆): Upon protonation, a significant downfield shift is expected for all ring protons due to the increased positive charge on the ring. The α-protons (positions 2, 6) could shift to ~8.8 ppm, and the β-protons (positions 3, 5) to ~8.0 ppm. The methylene singlet would also experience a slight downfield shift. A broad signal corresponding to the N-H proton may be observable, especially in a non-protic solvent like DMSO-d₆.
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¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms in the pyridine ring, particularly C2, C4, and C6, will experience a downfield shift upon protonation.
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IR Spectroscopy: The spectrum of the hydrobromide salt will show a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an N-H stretch in a pyridinium salt. The C=N and C=C stretching vibrations of the pyridine ring may also shift to higher wavenumbers.
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Mass Spectrometry: In ESI+ mode, the mass spectrum will show the molecular ion for the free base (the pyridin-4-ylmethanol cation) at m/z = 109.1, as the HBr is lost.
Synthesis and Purification: A Self-Validating Workflow
A robust synthesis is the foundation of any research program. The preparation of Pyridin-4-ylmethanol hydrobromide is a two-stage process: first, the synthesis of the free base, followed by its conversion to the hydrobromide salt.
Caption: Synthesis workflow for Pyridin-4-ylmethanol Hydrobromide.
Protocol 1: Synthesis of 4-Pyridinemethanol (Free Base)
This protocol is adapted from established industrial methods and involves a robust oxidation-reduction sequence. The causality is clear: the methyl group is a poor precursor for the alcohol, so it is first oxidized to a more easily reducible carboxyl group.
Step 1: Oxidation of 4-Picoline to Isonicotinic Acid
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Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting the alkyl side chain of the pyridine ring to a carboxylic acid. The reaction is performed in water, a green and readily available solvent.
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Procedure:
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To a stirred solution of 4-picoline (1.0 eq) in water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. The reaction is exothermic and the temperature should be maintained below 95°C.
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After the addition is complete, heat the mixture at reflux for 4-6 hours until the purple color of the permanganate has disappeared, indicating reaction completion.
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Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
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Wash the MnO₂ cake with hot water.
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Combine the filtrate and washings, then acidify with concentrated HCl to a pH of ~3.5. The product, isonicotinic acid, will precipitate.
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Filter the white solid, wash with cold water, and dry under vacuum.
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Validation: The product can be characterized by melting point (~317 °C) and ¹H NMR.
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Step 2: Reduction of Isonicotinic Acid to 4-Pyridinemethanol
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Rationale: Direct reduction of a carboxylic acid requires harsh reducing agents. It is more efficient to first convert it to an ester, which is more susceptible to reduction by milder hydrides like sodium borohydride (NaBH₄).
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Procedure:
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(Esterification) Suspend the isonicotinic acid (1.0 eq) in methanol. Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) and heat the mixture at reflux for 4-8 hours.
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Cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the methyl isonicotinate ester with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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(Reduction) Dissolve the crude ester in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~2.0-3.0 eq) portion-wise.
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After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water, then remove the bulk of the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 4-pyridinemethanol as a solid.
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Validation: Expected yield is high. The product should be a white solid with a melting point of 52-56 °C[1]. Purity can be confirmed by GC-MS and ¹H NMR.
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Protocol 2: Synthesis of Pyridin-4-ylmethanol Hydrobromide
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Rationale: This is a straightforward acid-base reaction. The lone pair of electrons on the pyridine nitrogen acts as a base, accepting a proton from the strong acid, HBr, to form the stable pyridinium salt.
-
Procedure:
-
Dissolve 4-pyridinemethanol (1.0 eq) in a minimal amount of a suitable solvent like ethanol or isopropanol.
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To this solution, add a 48% aqueous solution of hydrobromic acid (HBr, 1.0-1.1 eq) dropwise with stirring. The reaction may be mildly exothermic.
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After the addition is complete, stir the mixture at room temperature for 1 hour.
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The product, Pyridin-4-ylmethanol hydrobromide, will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
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Filter the resulting crystalline solid.
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(Purification) Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or excess HBr.
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Dry the product under vacuum to yield Pyridin-4-ylmethanol hydrobromide.
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Validation: The product should be a stable, crystalline solid. Purity can be assessed by elemental analysis to confirm the bromine content and by ¹H NMR to confirm the structure and absence of impurities.
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Applications in Synthesis: A Case Study in "Click" Chemistry
The utility of Pyridin-4-ylmethanol hydrobromide is best demonstrated through its application. While the salt form enhances solubility for aqueous reactions, the free base is typically used in organic media. The following protocol details its use in synthesizing a complex ligand, demonstrating its role as a foundational building block.
Caption: Application of 4-Pyridinemethanol in "Click" Ligand Synthesis.
Protocol: Synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine
This protocol demonstrates the conversion of the hydroxyl group into an azide, which then participates in a highly efficient and widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Step 1: Activation of the Hydroxyl Group via Mesylation
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Rationale: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) is used to convert it into a mesylate (-OMs)[4]. The mesylate is an excellent leaving group because its corresponding anion is highly stabilized by resonance, making the carbon atom it is attached to highly susceptible to nucleophilic attack[4]. Triethylamine (NEt₃) is a non-nucleophilic base used to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve 4-pyridinemethanol (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add triethylamine (NEt₃, ~1.5 eq).
-
Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, allowing it to proceed to completion.
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Step 2: Nucleophilic Substitution to Form the Azide
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Rationale: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions[5]. It displaces the mesylate leaving group to form the corresponding organic azide. This step is often performed in situ without isolating the mesylate intermediate.
-
Procedure:
-
To the reaction mixture from Step 1, add sodium azide (NaN₃, ~2.5 eq).
-
Allow the mixture to warm to room temperature and stir overnight (e.g., 20 hours). The product is 4-(azidomethyl)pyridine.
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Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Rationale: This "click" reaction is a highly efficient and specific method for forming a 1,2,3-triazole ring from an azide and a terminal alkyne[6]. The reaction is catalyzed by a Cu(I) species. It is common practice to generate the active Cu(I) catalyst in situ from a more stable Cu(II) salt, like copper(II) sulfate (CuSO₄), using a mild reducing agent, sodium ascorbate[7][8].
-
Procedure:
-
In a separate flask, prepare a mixture of 2,6-diethynylpyridine (0.5 eq relative to the azide), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount), and sodium ascorbate (catalytic amount) in a DMF/H₂O solvent mixture (e.g., 4:1).
-
Add the DMF solution containing the in situ generated 4-(azidomethyl)pyridine from Step 2 to this mixture.
-
Stir vigorously at room temperature for 20-24 hours.
-
Work up the reaction by adding water and extracting the product with an appropriate organic solvent. The product can be purified by column chromatography or recrystallization.
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Validation: The final ligand can be characterized by HR-ESI-MS and ¹H/¹³C NMR to confirm the formation of the triazole rings.
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Mechanistic Insights: A Potential Role in Modulating Cellular Energetics and Inflammation
The pyridinium core of the title compound is structurally related to compounds known to interact with key cellular enzymes. One of the most compelling mechanistic hypotheses for the bioactivity of such molecules is the inhibition of NADH dehydrogenase (Mitochondrial Complex I) .
Inhibition of Mitochondrial Complex I
Mitochondrial Complex I is the first and largest enzyme in the electron transport chain, responsible for oxidizing NADH to NAD⁺. This process is coupled to the pumping of protons across the inner mitochondrial membrane, which establishes the proton gradient necessary for ATP synthesis.
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Mechanism of Inhibition: Pyridinium-based molecules can act as inhibitors of Complex I, disrupting the flow of electrons from NADH to ubiquinone[9]. This leads to a decrease in ATP production and an accumulation of NADH, altering the cell's redox state.
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Downstream Consequences:
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Metabolic Shift: The cell compensates for the reduced ATP production by upregulating glycolysis. The inhibition of NADH oxidation leads to a shift towards metabolic pathways that generate NADPH, such as the pentose phosphate pathway[10].
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Redox Imbalance and ROS: Disruption of the electron transport chain can lead to electron leakage and the generation of reactive oxygen species (ROS), which can act as signaling molecules or, at high levels, cause oxidative stress.
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Inflammatory Signaling: Mitochondrial dysfunction is a potent trigger for inflammatory pathways. ROS and other mitochondrial-derived signals can activate the NLRP3 inflammasome , a key protein complex that processes and activates the pro-inflammatory cytokines IL-1β and IL-18[11]. This links the inhibition of cellular respiration directly to the modulation of the inflammatory response.
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Caption: Proposed mechanism linking Complex I inhibition to inflammation.
Safety and Handling
Scientific integrity demands rigorous attention to safety. Both the free base and its hydrobromide salt have associated hazards that must be managed with appropriate laboratory practices.
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Hazard Identification:
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Pyridin-4-ylmethanol (Free Base): Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
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Pyridin-4-ylmethanol Hydrobromide: Expected to carry similar hazards, with a potential for increased irritation due to its acidic nature in solution.
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Precautionary Measures:
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Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
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Conclusion
Pyridin-4-ylmethanol hydrobromide (CAS 65737-59-9) is more than a mere catalogue chemical; it is a strategically valuable asset for chemical synthesis. Its pyridinium core offers a unique combination of properties that are highly sought after in medicinal chemistry and materials science. By understanding the rationale behind its synthesis, the nuances of its spectroscopic signature, its versatile applications, and its potential mechanisms of action, researchers are well-equipped to leverage this building block for the creation of novel and impactful molecules. This guide serves as a foundational resource, empowering scientists to move forward with both confidence and a deep understanding of the chemical principles at play.
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